6-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBONITRILE
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Overview
Description
Reagents: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Reaction Conditions: This step is typically performed in a polar aprotic solvent like dimethyl sulfoxide or acetonitrile, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile typically involves the following steps:
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Formation of the Pyrazolo[3,4-b]pyridine Core
Starting Materials: The synthesis begins with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 3-amino-4-chloropyridine and ethyl acetoacetate.
Reaction Conditions: The cyclization is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, under reflux conditions in a solvent like ethanol or dimethylformamide.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Electrophilic Substitution: The pyrazolo[3,4-b]pyridine core can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
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Oxidation and Reduction
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the cyano group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation might introduce a nitro group or convert a methyl group to a carboxylic acid.
Scientific Research Applications
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, the compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways affected by this compound can include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine: Lacks the cyano group, which may affect its reactivity and applications.
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Lacks the chloro group, potentially altering its chemical behavior and biological activity.
6-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile: Lacks the methyl groups, which can influence its steric and electronic properties.
Uniqueness
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile is unique due to the combination of chloro, methyl, and cyano groups, which confer distinct reactivity and potential for diverse applications in various fields of research.
Properties
CAS No. |
769971-54-2 |
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Molecular Formula |
C9H7ClN4 |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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